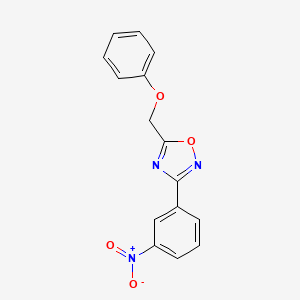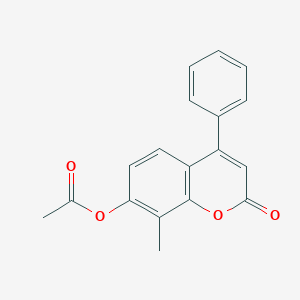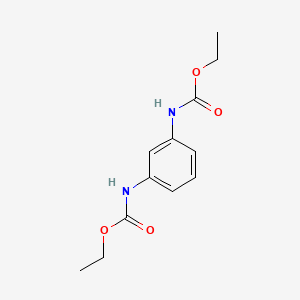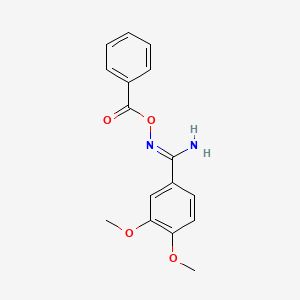![molecular formula C17H19N3O2 B5779120 2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B5779120.png)
2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol is a chemical compound that has been extensively researched in the scientific community due to its potential applications in various fields. This compound is also known as BMB-5 and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response. This compound also has antioxidant properties, which help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol in lab experiments is its potential to provide insight into the mechanisms underlying various diseases. This compound has been found to have anti-inflammatory and antioxidant properties, which could be useful in the development of new treatments for inflammatory and oxidative stress-related diseases.
One limitation of using this compound in lab experiments is the lack of information on its toxicity and potential side effects. Further research is needed to determine the safety of this compound for use in humans.
Zukünftige Richtungen
There are several potential future directions for research on 2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to further explore its anti-inflammatory and antioxidant properties for the development of new treatments for inflammatory and oxidative stress-related diseases.
Conclusion:
In conclusion, 2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol is a compound that has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, antioxidant, and anticancer properties, and has potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol involves the reaction of 2-hydroxy-5-methoxybenzaldehyde and 1-ethyl-1H-benzimidazole-2-carbaldehyde with formaldehyde in the presence of sodium borohydride. The reaction is carried out in ethanol under reflux conditions, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-[[(1-ethylbenzimidazol-2-yl)amino]methyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-20-15-7-5-4-6-14(15)19-17(20)18-11-12-8-9-13(22-2)10-16(12)21/h4-10,21H,3,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULZTWOOYZOSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NCC3=C(C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5779037.png)


![4-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779067.png)
![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide](/img/structure/B5779071.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5779076.png)

![1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5779096.png)

![N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5779113.png)

![4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5779128.png)
![methyl 2-hydroxy-3,5-bis[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate](/img/structure/B5779136.png)
